2-(Dimethylamino)acetamide

Description

The exact mass of the compound 2-(Dimethylamino)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31609. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Dimethylamino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

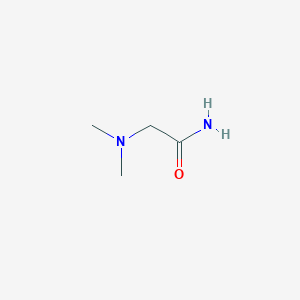

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJOQYHMXRVQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282134 | |

| Record name | 2-(dimethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-44-1 | |

| Record name | 2-(Dimethylamino)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 31609 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC31609 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC24658 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(dimethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 2-(Dimethylamino)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability of 2-(Dimethylamino)acetamide. The information is intended to support research, development, and formulation activities involving this compound.

Core Chemical Properties

2-(Dimethylamino)acetamide is a primary amide with a tertiary amine functional group. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(dimethylamino)acetamide | [1] |

| CAS Number | 6318-44-1 | [1][2] |

| Molecular Formula | C4H10N2O | [1][2] |

| Molecular Weight | 102.14 g/mol | [1][2] |

| Appearance | Powder | |

| Boiling Point | 204.8 °C at 760 mmHg | |

| Density | 0.995 g/cm³ | |

| Melting Point | Not available | |

| Water Solubility | Not available | |

| pKa | Not available |

Chemical Stability and Reactivity

General Stability: Amides are generally stable under normal temperature and pressure.[3] However, they are susceptible to hydrolysis under both acidic and basic conditions.

Hydrolysis: Under acidic or basic conditions, 2-(Dimethylamino)acetamide can hydrolyze at the amide linkage to yield dimethylamine and acetic acid. The rate of hydrolysis is dependent on pH and temperature.[4]

Incompatibilities: This compound is expected to be incompatible with strong oxidizing agents.

Hazardous Decomposition Products: When heated to decomposition, 2-(Dimethylamino)acetamide may produce hazardous products including carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of 2-(Dimethylamino)acetamide from 2-Bromoacetamide and Dimethylamine

This protocol describes the synthesis of 2-(Dimethylamino)acetamide via the reaction of 2-bromoacetamide with dimethylamine.

Materials:

-

2-Bromoacetamide

-

2 M Dimethylamine in THF

-

Acetonitrile

-

Dichloromethane

-

Methanol

-

Carbonate resin

Procedure:

-

Dissolve 1 g (7.25 mmol) of 2-bromoacetamide in 10.35 mL of acetonitrile.

-

Add 12 mL (24.00 mmol) of 2 M dimethylamine in THF to the solution.

-

Stir the mixture under an inert argon atmosphere at room temperature for 48 hours.

-

Evaporate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in a 1:1 mixture of dichloromethane and methanol (50 mL).

-

Neutralize the solution by adding carbonate resin (2 equivalents) and gently shaking for 20 hours.

-

Filter the mixture to remove the resin.

-

Evaporate the filtrate to yield 2-(Dimethylamino)acetamide.

Determination of Density

This protocol outlines the general procedure for determining the density of a solid compound like 2-(Dimethylamino)acetamide using the water displacement method for irregular solids.[5]

Materials:

-

2-(Dimethylamino)acetamide powder

-

Analytical balance

-

Graduated cylinder

-

Water

Procedure:

-

Accurately weigh a sample of 2-(Dimethylamino)acetamide using an analytical balance and record the mass.

-

Fill a graduated cylinder with a known volume of water, ensuring the volume is sufficient to fully submerge the solid. Record the initial volume.

-

Carefully add the weighed 2-(Dimethylamino)acetamide to the graduated cylinder, ensuring no water is splashed out.

-

Gently agitate to remove any air bubbles.

-

Record the final volume of the water with the submerged solid.

-

Calculate the volume of the solid by subtracting the initial volume from the final volume.

-

Calculate the density using the formula: Density = Mass / Volume.

General Protocol for Stability Testing (Based on ICH Q1A Guidelines)

This protocol provides a general framework for assessing the stability of a substance like 2-(Dimethylamino)acetamide under various environmental conditions.[6]

Stress Testing (Forced Degradation):

-

Objective: To identify likely degradation products and establish the intrinsic stability of the molecule.

-

Conditions:

-

Acid/Base Hydrolysis: Expose the substance to a range of acidic and basic conditions at elevated temperatures.

-

Oxidation: Treat the substance with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Degradation: Subject the substance to high temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).[6]

-

Photostability: Expose the substance to light of specified intensity and duration as per ICH Q1B guidelines.

-

Accelerated and Long-Term Stability Testing:

-

Objective: To determine the re-test period or shelf life and recommended storage conditions.

-

Procedure:

-

Store samples of the substance in controlled environment chambers under the conditions specified in the ICH Q1A guideline (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH).[7]

-

Withdraw samples at predetermined time intervals.

-

Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC) to quantify the parent compound and any degradation products.

-

Evaluate physical properties (e.g., appearance, melting point) at each time point.

-

General Protocol for Determining Aqueous Solubility

This protocol describes a method for determining the equilibrium solubility of a compound in water.[8]

Materials:

-

2-(Dimethylamino)acetamide

-

Deionized water

-

Sealed vials

-

Mechanical shaker or rotator at a constant temperature

-

Centrifuge or syringe filters

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Prepare a saturated solution by adding an excess amount of 2-(Dimethylamino)acetamide to a known volume of water in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-72 hours).[8]

-

After equilibration, allow the undissolved solid to settle. This can be aided by centrifugation.

-

Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. A syringe filter can be used for this purpose.

-

Quantify the concentration of dissolved 2-(Dimethylamino)acetamide in the supernatant using a suitable analytical technique.

-

Express the solubility in units such as mg/mL or mol/L.

General Protocol for pKa Determination by Potentiometric Titration

This protocol outlines a common method for determining the pKa of an amine.[9][10]

Materials:

-

2-(Dimethylamino)acetamide

-

Deionized water (or a water/co-solvent mixture if solubility is low)[10]

-

Standardized solution of a strong acid (e.g., HCl)

-

Standardized solution of a strong base (e.g., NaOH)

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

Burette

Procedure:

-

Dissolve a known amount of 2-(Dimethylamino)acetamide in a known volume of deionized water.

-

If necessary, adjust the initial pH to the acidic range with the strong acid.

-

Immerse the calibrated pH electrode in the stirred solution.

-

Gradually titrate the solution with the standardized strong base, adding it in small, precise increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Generate a titration curve by plotting the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve.[9]

Visualizations

The following diagrams illustrate key processes related to 2-(Dimethylamino)acetamide.

Caption: Synthesis of 2-(Dimethylamino)acetamide.

Caption: Workflow for Chemical Stability Testing.

References

- 1. 2-(Dimethylamino)acetamide | C4H10N2O | CID 230116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. westliberty.edu [westliberty.edu]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. chemhaven.org [chemhaven.org]

- 6. Acetamide, 2-(dimethylamino)-N,N-dimethyl- | C6H14N2O | CID 83590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. enamine.net [enamine.net]

An In-depth Technical Guide to 2-(Dimethylamino)acetamide

This guide provides essential physicochemical data for 2-(Dimethylamino)acetamide, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of 2-(Dimethylamino)acetamide are summarized below.

| Property | Value |

| Molecular Formula | C4H10N2O[1][2] |

| Molecular Weight | 102.14 g/mol [1][2] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the direct relationship between the common name of the compound and its fundamental molecular properties.

Caption: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic Profile of 2-(Dimethylamino)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(Dimethylamino)acetamide, a compound of interest in various research and development applications. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a visual workflow of the analytical process.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-(Dimethylamino)acetamide.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 | br s | 1H | Amide (-NH) |

| 6.85 | br s | 1H | Amide (-NH) |

| 2.89 | s | 2H | Methylene (-CH₂-) |

| 2.25 | s | 6H | 2 x Methyl (-CH₃) |

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type |

| 173.5 | Carbonyl (C=O) |

| 62.1 | Methylene (-CH₂-) |

| 45.6 | Methyl (-CH₃) |

Solvent: Chloroform-d (CDCl₃)

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3180 | Strong, Broad | N-H Stretch (Amide) |

| 2980-2800 | Medium | C-H Stretch (Alkyl) |

| 1660 | Strong | C=O Stretch (Amide I) |

| 1620 | Medium | N-H Bend (Amide II) |

| 1420 | Medium | C-N Stretch (Amine) |

Sample Preparation: KBr Wafer

Table 4: Mass Spectrometry Data

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

-

Approximately 5-10 mg of 2-(Dimethylamino)acetamide is accurately weighed and dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

The Free Induction Decay (FID) signal is Fourier transformed to obtain the frequency-domain spectrum.

¹³C NMR Acquisition:

-

Following ¹H NMR, the spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is employed to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE).

-

A wider spectral width (e.g., 200-220 ppm) is used.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with an adequate signal-to-noise ratio.

-

The FID is processed similarly to the ¹H spectrum.

Data Processing:

-

The raw data is processed using appropriate software (e.g., MestReNova, TopSpin).

-

Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with a Globar or similar source, a beam splitter (typically KBr), and a detector (e.g., DTGS).

Sample Preparation (KBr Wafer Method):

-

A small amount of 2-(Dimethylamino)acetamide (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is transferred to a pellet press.

-

A vacuum is applied to remove air, and the mixture is pressed under high pressure (several tons) to form a transparent or translucent pellet.

Data Acquisition:

-

A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and water vapor.

-

The KBr pellet containing the sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). An electron ionization (EI) source is commonly used for volatile compounds.

Sample Preparation:

-

For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

-

For direct infusion, the sample is dissolved in a suitable solvent compatible with the ionization source.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source, where it is vaporized.

-

The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2-(Dimethylamino)acetamide.

An In-depth Technical Guide to the Reactivity of 2-(Dimethylamino)acetamide with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)acetamide, a structurally simple molecule featuring both a tertiary amine and a primary amide functional group, presents a versatile platform for chemical synthesis. Its dual functionality allows for a range of reactions with various electrophiles, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. This technical guide provides a comprehensive overview of the reactivity of 2-(Dimethylamino)acetamide with key classes of electrophiles, including alkylating agents, acylating agents, Michael acceptors, epoxides, and isocyanates. The information presented herein is intended to serve as a practical resource for researchers in organic synthesis and drug development.

Core Reactivity Principles

The reactivity of 2-(Dimethylamino)acetamide is dictated by the nucleophilic character of its two key functional groups: the tertiary amine and the amide.

-

Tertiary Amine: The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a potent nucleophile. This site readily reacts with a variety of electrophiles, primarily through alkylation to form quaternary ammonium salts. The steric hindrance from the two methyl groups can influence the rate of reaction but generally does not prevent it.

-

Amide: The amide group is generally less nucleophilic than the tertiary amine due to the delocalization of the nitrogen lone pair into the carbonyl group. However, under certain conditions, particularly in the presence of a strong base, the amide nitrogen can be deprotonated to form an amidate anion, which is a much stronger nucleophile and can undergo acylation.

A logical workflow for predicting the reactivity of 2-(Dimethylamino)acetamide with a given electrophile is outlined below.

Reactions with Electrophiles

Alkylation (Quaternization)

The most common reaction of 2-(dimethylamino)acetamide with alkylating agents is the quaternization of the tertiary amine, a type of SN2 reaction often referred to as the Menschutkin reaction. This reaction leads to the formation of quaternary ammonium salts.[1]

General Reaction:

Where R-X is an alkylating agent (e.g., alkyl halide).

Experimental Data:

| Electrophile | Reagents & Conditions | Product | Yield (%) | Reference |

| Methyl Iodide | Methanol, KHCO₃, Room Temperature, 12h | N,N-Dimethyl-N-(2-amino-2-oxoethyl)methanaminium iodide | Good | [2] |

| Alkyl Halides | Chloroform, 50-55 °C, 24h | Corresponding Quaternary Ammonium Halide | Not specified | [1] |

| Dimethyl Sulfate | Solvent-free, 55-145 °C | Corresponding Quaternary Ammonium Methyl Sulfate | High | [3][4] |

Detailed Experimental Protocol: Synthesis of N,N-Dimethyl-N-(2-amino-2-oxoethyl)methanaminium iodide [2]

-

Dissolve 2-(dimethylamino)acetamide (1 equivalent) in methanol.

-

Add potassium bicarbonate (KHCO₃) to the solution.

-

Add methyl iodide (excess) to the mixture.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the solid and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization.

Acylation

Acylation of 2-(dimethylamino)acetamide can occur at either the tertiary amine or the amide, but N-acylation of the amide is the more synthetically useful transformation. This reaction typically requires activation of the amide, as it is a weak nucleophile. Common acylating agents include acyl chlorides and acid anhydrides.

General Reaction (N-Acylation of Amide):

Experimental Data:

| Electrophile | Reagents & Conditions | Product | Yield (%) | Reference |

| Acyl Chlorides | DIPEA, CH₂Cl₂, 0 °C to RT, 3h | N-Acyl Imide Derivative | Moderate to Excellent | [5][6] |

| Acid Anhydrides | MgBr₂·OEt₂, Et₃N, CH₂Cl₂, 0 °C | N-Acyl Imide Derivative | Good to Moderate | [7] |

Detailed Experimental Protocol: N-Acylation with Acyl Chloride [5]

-

To a mixture of 2-(dimethylamino)acetamide (1 equivalent) and N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) in dichloromethane (CH₂Cl₂), add the acyl chloride (1.3 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the mixture into water and extract with CH₂Cl₂.

-

Dry the combined organic layers with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Michael Addition

The tertiary amine of 2-(dimethylamino)acetamide can act as a nucleophile in a Michael addition reaction with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction leads to the formation of a 1,4-adduct.

General Reaction:

Expected Experimental Conditions:

Based on general procedures for Michael additions of amines, the reaction can be carried out under various conditions, including neat, in protic or aprotic solvents, and can be promoted by microwave irradiation.[8]

Reaction with Epoxides

The nucleophilic tertiary amine of 2-(dimethylamino)acetamide can open the ring of an epoxide. The regioselectivity of the attack depends on whether the reaction is acid- or base-catalyzed. In the absence of a strong acid, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

General Reaction (Nucleophilic Ring Opening):

Tertiary amines can also act as catalysts for the ring-opening of epoxides by other nucleophiles.[7][11]

Expected Experimental Conditions:

The reaction is typically carried out by heating the amine and epoxide, either neat or in a suitable solvent.

Reaction with Isocyanates

The tertiary amine in 2-(dimethylamino)acetamide can react with isocyanates. While the primary product would be a zwitterionic adduct, further reactions can occur depending on the reaction conditions and the structure of the isocyanate. Isocyanates are highly reactive electrophiles and can also react with the amide proton under basic conditions.

General Reaction with Tertiary Amine:

Conclusion

2-(Dimethylamino)acetamide exhibits a rich and versatile reactivity profile towards a range of electrophiles. The presence of both a nucleophilic tertiary amine and a potentially reactive amide group allows for the synthesis of a diverse array of derivatives. The quaternization of the tertiary amine is a facile and high-yielding process. N-acylation of the amide provides access to imide structures, while Michael additions and epoxide ring-opening reactions offer pathways to more complex adducts. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the synthetic potential of this readily available building block in the development of new chemical entities. Further investigation into the specific reaction conditions and substrate scope for Michael additions and reactions with isocyanates will undoubtedly expand the utility of 2-(dimethylamino)acetamide in organic synthesis.

References

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrochemical N-acylation synthesis of amides under aqueous conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating the Nucleophilic Reactivity of 2-(Dimethylamino)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)acetamide, a structurally simple yet chemically significant molecule, serves as a versatile building block in organic synthesis and drug discovery. Its reactivity profile, particularly towards nucleophiles, is of paramount importance for its application in the synthesis of more complex chemical entities. This technical guide provides a comprehensive overview of the core principles governing the reactivity of 2-(Dimethylamino)acetamide with various nucleophiles, supported by available data, experimental insights, and mechanistic considerations.

The reactivity of 2-(Dimethylamino)acetamide is primarily centered around the electrophilic nature of its carbonyl carbon. However, the resonance stabilization of the amide bond renders it the least reactive among carboxylic acid derivatives. Consequently, reactions with nucleophiles often necessitate activation or forcing conditions. The key reactive sites for nucleophilic attack are the carbonyl carbon and, in principle, the α-carbon, although the latter is less common in the absence of a suitable leaving group.

Reactivity with Nucleophiles: A Detailed Examination

The interaction of 2-(Dimethylamino)acetamide with nucleophiles can be broadly categorized into reactions at the carbonyl group, leading to acyl substitution or addition, and reactions involving the dimethylamino moiety.

Transamidation with Amine Nucleophiles

One of the most direct examples of nucleophilic attack at the carbonyl carbon of N,N-dimethyl amides is the transamidation reaction. While amides are generally unreactive, this transformation can be achieved under specific conditions, typically requiring a catalyst or promoter.

A notable method involves the use of sodium tert-butoxide (NaOtBu) to mediate the transamidation of N,N-dimethyl amides with primary amines. This protocol proceeds under solvent-free conditions at room temperature, offering a practical approach for the synthesis of new amide derivatives. The reaction is believed to proceed via the activation of the amine nucleophile by the strong base, facilitating its attack on the otherwise unreactive amide carbonyl.

Table 1: Transamidation of N,N-Dimethyl Amides with Primary Amines

| Amine Nucleophile | Product Yield | Reference |

| Various Primary Amines | Moderate to Good | [1][2] |

Note: Specific yields for 2-(dimethylamino)acetamide were not detailed in the provided search results, but the general trend for N,N-dimethyl amides is reported as moderate to good.

A plausible reaction pathway for this transformation is illustrated below.

References

An In-depth Technical Guide to the Solubility of 2-(Dimethylamino)acetamide in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2-(Dimethylamino)acetamide

2-(Dimethylamino)acetamide, also known as N,N-Dimethylglycinamide, is a chemical compound with the formula (CH₃)₂NCH₂C(O)NH₂. It is a derivative of the amino acid glycine and is characterized by the presence of a tertiary amine and an amide functional group. This structure imparts a high degree of polarity to the molecule, which is a primary determinant of its solubility characteristics. Understanding its solubility is crucial for its application in various research and development contexts, including as a solvent, a reagent, or a potential component in pharmaceutical formulations.

Expected Solubility Profile

Based on its molecular structure, 2-(Dimethylamino)acetamide is a polar, aprotic compound. The presence of the amide group allows for hydrogen bonding, while the dimethylamino group contributes to its polarity. Its expected solubility in various organic solvents is as follows:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated due to the potential for hydrogen bonding between the solvent's hydroxyl groups and the amide and amine functionalities of the solute.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low solubility is predicted as the polar nature of 2-(Dimethylamino)acetamide makes it incompatible with nonpolar solvents. "Like dissolves like" is the guiding principle here.

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for 2-(Dimethylamino)acetamide across a broad spectrum of organic solvents has not been extensively published. Researchers are encouraged to determine this data experimentally based on their specific needs. The following table is a template that can be populated once such experimental data is obtained.

| Solvent | Chemical Formula | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) |

| Water | H₂O | Polar Protic | 25 | (Data not available) |

| Methanol | CH₃OH | Polar Protic | 25 | (Data not available) |

| Ethanol | C₂H₅OH | Polar Protic | 25 | (Data not available) |

| Acetone | C₃H₆O | Polar Aprotic | 25 | (Data not available) |

| Acetonitrile | C₂H₃N | Polar Aprotic | 25 | (Data not available) |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 25 | (Data not available) |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 25 | (Data not available) |

| Tetrahydrofuran | C₄H₈O | Polar Aprotic | 25 | (Data not available) |

| Toluene | C₇H₈ | Nonpolar | 25 | (Data not available) |

| Hexane | C₆H₁₄ | Nonpolar | 25 | (Data not available) |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

This section details a standard and reliable method for determining the solubility of 2-(Dimethylamino)acetamide in various organic solvents.

4.1. Materials and Equipment

-

2-(Dimethylamino)acetamide (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath with orbital shaking

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

4.2. Experimental Workflow

Caption: Workflow for Solubility Determination

4.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(Dimethylamino)acetamide to a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

After agitation, allow the vials to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

-

-

Sampling and Sample Preparation:

-

To further ensure the separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of 2-(Dimethylamino)acetamide of known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample from the saturated solution under the same analytical conditions.

-

-

Calculation of Solubility:

-

Determine the concentration of 2-(Dimethylamino)acetamide in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Signaling Pathways and Logical Relationships

2-(Dimethylamino)acetamide is not typically involved in biological signaling pathways. Its primary roles are in chemical synthesis and as a solvent. Therefore, a signaling pathway diagram is not applicable. Instead, a logical diagram illustrating the factors influencing its solubility is presented below.

Caption: Factors Influencing Solubility

Conclusion

While quantitative data on the solubility of 2-(Dimethylamino)acetamide in a wide array of organic solvents is sparse in the public domain, its chemical structure suggests high solubility in polar solvents and low solubility in nonpolar solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data tailored to their specific applications. A thorough understanding of the factors influencing solubility, as outlined in this guide, is essential for the effective use of this compound in research and development.

In-depth Technical Guide on the Thermal Stability of 2-(Dimethylamino)acetamide

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

2-(Dimethylamino)acetamide, also known as N,N-Dimethylglycinamide, is an organic compound with potential applications in various fields, including as a building block in organic synthesis and for its potential biological activities. A thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and processing, particularly in applications that may involve elevated temperatures. Thermal decomposition can lead to the generation of hazardous volatile products and a loss of product integrity.

This technical guide provides a summary of the available data on the thermal properties of 2-(dimethylamino)acetamide and outlines standard methodologies for its thermal analysis. Due to a lack of specific experimental data in the public domain for 2-(dimethylamino)acetamide, this guide also draws upon information from structurally similar compounds, such as N,N-Dimethylacetamide (DMAc), to provide a comprehensive overview of the expected thermal behavior and analytical approaches.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of 2-(dimethylamino)acetamide is essential before delving into its thermal stability.

| Property | Value | Source |

| Molecular Formula | C4H10N2O | [1] |

| Molecular Weight | 102.14 g/mol | [1] |

| IUPAC Name | 2-(dimethylamino)acetamide | [1] |

| CAS Number | 6318-44-1 | [1] |

Thermal Stability and Decomposition

The thermal decomposition of organic compounds containing nitrogen and oxygen, such as 2-(dimethylamino)acetamide, can be expected to produce hazardous gases. For the closely related compound N,N-Dimethylacetamide (DMAc), thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). It is also noted that containers of DMAc may explode when heated. Given the structural similarities, a similar decomposition profile can be anticipated for 2-(dimethylamino)acetamide.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of 2-(dimethylamino)acetamide, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and to quantify the mass loss of the sample.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 2-(dimethylamino)acetamide (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition. The flow rate is typically set between 20-50 mL/min.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that is expected to encompass the decomposition of the material (e.g., from ambient temperature to 600 °C).

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. Key data points include the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss, which are determined from the peak of the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation: A small amount of 2-(dimethylamino)acetamide (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, such as heating at a rate of 10 °C/min. The temperature range should be appropriate to observe melting and decomposition events.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting and some decompositions) and exothermic events (like crystallization and some decompositions) are observed as peaks. The onset temperature, peak temperature, and the area of the peak (which corresponds to the enthalpy change) are determined.

Visualizing Experimental Workflows

The logical flow of a comprehensive thermal stability analysis can be visualized to clarify the process from sample preparation to data interpretation.

Caption: Workflow for Thermal Stability Assessment.

Anticipated Decomposition Pathway

While a specific decomposition mechanism for 2-(dimethylamino)acetamide has not been detailed in the literature, a plausible pathway can be hypothesized based on the principles of organic chemistry and studies of similar molecules. The thermal decomposition of amides can proceed through various mechanisms, including intramolecular elimination and radical chain reactions.

A potential initial step in the decomposition of 2-(dimethylamino)acetamide could involve an intramolecular cyclization to form a more stable five-membered ring structure, with the elimination of a small molecule. Alternatively, homolytic cleavage of the C-N or C-C bonds at high temperatures could initiate a radical-based decomposition cascade.

References

An In-depth Technical Guide to the Hydrolytic Stability of 2-(Dimethylamino)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists on the specific hydrolytic stability of 2-(Dimethylamino)acetamide. This guide provides a comprehensive framework based on the general principles of amide hydrolysis, regulatory guidance on forced degradation studies, and data from structurally related compounds. The experimental protocols and expected outcomes are presented as a robust template for designing and executing a formal stability study.

Introduction

2-(Dimethylamino)acetamide is a chemical entity with potential applications in various fields, including as a building block in pharmaceutical synthesis. A thorough understanding of its hydrolytic stability is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways that could impact its efficacy and safety. This technical guide outlines the theoretical basis for the hydrolysis of 2-(Dimethylamino)acetamide, provides detailed experimental protocols for a forced degradation study, and describes the analytical methodologies required to assess its stability profile.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule.[1] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[2] The conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[3][4]

Theoretical Hydrolytic Degradation Pathways

The hydrolysis of an amide bond, such as the one present in 2-(Dimethylamino)acetamide, can be catalyzed by both acid and base.[1] The tertiary amine group in the molecule adds another layer of complexity to its behavior in aqueous solutions of varying pH.

2.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of amides is generally initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. For 2-(Dimethylamino)acetamide, the dimethylamino group will also be protonated at low pH, which may influence the overall reaction kinetics through electronic effects. The expected degradation products are dimethylamine (as a salt) and acetic acid.

2.2. Base-Catalyzed Hydrolysis

In basic media, the hydrolysis proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses to form a carboxylate salt and an amine. For 2-(Dimethylamino)acetamide, the expected products are sodium acetate (or another salt depending on the base used) and dimethylamine. The hydrolysis of N,N-disubstituted amides under basic conditions can be slower than that of primary or secondary amides due to steric hindrance.[5]

Below is a Graphviz diagram illustrating the proposed hydrolytic degradation pathways.

Experimental Protocols

The following protocols are designed for a forced degradation study to evaluate the hydrolytic stability of 2-(Dimethylamino)acetamide. A target degradation of 5-20% is generally recommended to ensure that the degradation products are representative of those that might form under normal storage conditions.[2]

3.1. Materials and Reagents

-

2-(Dimethylamino)acetamide reference standard

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

HPLC grade water

-

HPLC grade acetonitrile

-

Phosphate buffers

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV or Mass Spectrometric (MS) detector

-

pH meter

3.2. General Experimental Workflow

The general workflow for conducting the hydrolytic stability studies is depicted in the following diagram.

3.3. Protocol for Acid Hydrolysis

-

Prepare a stock solution of 2-(Dimethylamino)acetamide in water at a concentration of approximately 1 mg/mL.

-

Transfer a known volume of the stock solution to a volumetric flask and add 0.1 N HCl to the mark.

-

Place the flask in a thermostatically controlled water bath at 60°C.

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC method.

3.4. Protocol for Base Hydrolysis

-

Prepare a stock solution of 2-(Dimethylamino)acetamide in water at a concentration of approximately 1 mg/mL.

-

Transfer a known volume of the stock solution to a volumetric flask and add 0.1 N NaOH to the mark.

-

Maintain the flask at 60°C in a water bath.

-

Withdraw aliquots at specified time intervals.

-

Neutralize the aliquots immediately with an equivalent amount of 0.1 N HCl.

-

Dilute the neutralized samples with the mobile phase for analysis.

-

Analyze the samples by HPLC.

3.5. Protocol for Neutral Hydrolysis

-

Prepare a stock solution of 2-(Dimethylamino)acetamide in HPLC grade water at a concentration of approximately 1 mg/mL.

-

Place the solution in a sealed container and heat to 80°C.

-

Withdraw aliquots at specified time intervals.

-

Cool the samples to room temperature.

-

Dilute with the mobile phase if necessary.

-

Analyze the samples by HPLC.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

4.1. HPLC Method Parameters (Hypothetical)

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A mixture of a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) and acetonitrile. The gradient or isocratic elution will need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: As 2-(Dimethylamino)acetamide lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) or the use of a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) would be necessary.

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Method validation should be performed to ensure the method is linear, accurate, precise, specific, and robust.

Data Presentation

Quantitative data from the hydrolytic stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Summary of Hydrolytic Degradation of 2-(Dimethylamino)acetamide

| Stress Condition | Time (hours) | Concentration of 2-(DMAA) (mg/mL) | % Degradation | Degradation Product(s) Area (%) |

| 0.1 N HCl at 60°C | 0 | 1.00 | 0.0 | - |

| 2 | 0.95 | 5.0 | 4.8 (Dimethylamine) | |

| 4 | 0.90 | 10.0 | 9.5 (Dimethylamine) | |

| 8 | 0.82 | 18.0 | 17.5 (Dimethylamine) | |

| 0.1 N NaOH at 60°C | 0 | 1.00 | 0.0 | - |

| 2 | 0.98 | 2.0 | 1.9 (Dimethylamine) | |

| 4 | 0.96 | 4.0 | 3.8 (Dimethylamine) | |

| 8 | 0.92 | 8.0 | 7.7 (Dimethylamine) | |

| Water at 80°C | 0 | 1.00 | 0.0 | - |

| 24 | 0.99 | 1.0 | Not Detected | |

| 48 | 0.98 | 2.0 | Not Detected |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Calculated Rate Constants (k) and Half-lives (t½) for Hydrolysis

| Stress Condition | Rate Constant (k) (hour⁻¹) | Half-life (t½) (hours) |

| 0.1 N HCl at 60°C | Calculated Value | Calculated Value |

| 0.1 N NaOH at 60°C | Calculated Value | Calculated Value |

| Water at 80°C | Calculated Value | Calculated Value |

Note: Assuming pseudo-first-order kinetics.

Conclusion

This technical guide provides a comprehensive framework for assessing the hydrolytic stability of 2-(Dimethylamino)acetamide. Based on the principles of amide chemistry, it is anticipated that the compound will undergo hydrolysis under both acidic and basic conditions to yield dimethylamine and acetic acid or its corresponding salt. The rate of hydrolysis is expected to be significantly influenced by pH and temperature. The provided experimental protocols and analytical methodology offer a solid starting point for researchers and drug development professionals to perform a thorough forced degradation study. The results of such a study will be instrumental in defining the stability profile of 2-(Dimethylamino)acetamide, guiding formulation development, and establishing appropriate storage and handling procedures.

References

2-(Dimethylamino)acetamide safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-(Dimethylamino)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(Dimethylamino)acetamide (also known as N,N-Dimethylacetamide or DMAc), a widely used organic solvent. This document is intended for researchers, scientists, and professionals in drug development who may handle this chemical.

Hazard Identification and Classification

2-(Dimethylamino)acetamide is classified as a hazardous substance. It is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye irritation and is suspected of damaging the unborn child.[1][2][3][4] The primary health risk associated with prolonged or high-level exposure is hepatotoxicity (liver damage).[5][6][7][8][9][10]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 4 | H227: Combustible liquid |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Reproductive toxicity | 1B | H360: May damage fertility or the unborn child |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple sources.[2][3]

Toxicological Data

Quantitative toxicological data for 2-(Dimethylamino)acetamide is summarized below. These values are critical for risk assessment in a laboratory setting.

Acute Toxicity

| Route of Administration | Species | LD50/LC50 | Reference |

| Oral | Rat | 3000 - 6000 mg/kg | [5][11] |

| Oral | Mouse | 220 mg/kg | [12] |

| Dermal | Rat | 7500 mg/kg | [11] |

| Dermal | Mouse | 9600 mg/kg | [11] |

| Inhalation | Rat | 8.81 mg/L (1-hour exposure) | [5] |

| Inhalation | Mouse | 1.47 mg/L (3.5-hour exposure) | [5] |

Chronic Toxicity

| Species | Exposure Route | NOAEC/NOAEL | Effects Observed at Higher Doses | Reference |

| Rat | Inhalation (2 years) | 25 ppm | Liver degeneration, respiratory tract irritation, decreased body weight gain | [5][13] |

| Mouse | Inhalation (18 months) | 25 ppm (male), 101 ppm (female) | Liver degeneration, respiratory tract irritation, decreased body weight gain | [14] |

| Rat | Oral (2 years) | 300 mg/kg/day | Changes in kidney and adrenal weights | [13] |

Mechanism of Hepatotoxicity

Studies have shown that 2-(Dimethylamino)acetamide can induce liver injury. The proposed mechanism involves the generation of Reactive Oxygen Species (ROS) within hepatocytes. This oxidative stress leads to the activation of the Bcl-2 signaling pathway, which ultimately results in apoptosis (programmed cell death) of the liver cells.[5][12]

Caption: Signaling pathway of 2-(Dimethylamino)acetamide-induced liver cell apoptosis.

Experimental Protocols

The following are detailed methodologies for key toxicological assessments of 2-(Dimethylamino)acetamide, based on established guidelines and available literature.

Acute Oral Toxicity (LD50 Determination)

This protocol is based on the principles of the OECD 425 guideline (Up-and-Down Procedure).

-

Objective: To determine the median lethal dose (LD50) of 2-(Dimethylamino)acetamide when administered orally.

-

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), nulliparous and non-pregnant females. A small number of animals are used sequentially.

-

Housing and Acclimatization: Animals are housed in standard laboratory conditions for at least 5 days prior to the study to allow for acclimatization.

-

Procedure:

-

Animals are fasted prior to dosing (food, but not water, is withheld overnight).

-

A single animal is dosed with the starting dose level. The substance is administered orally via gavage.

-

The animal is observed for signs of toxicity and mortality over a 48-hour period.

-

If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.

-

This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

-

All animals are observed for a total of 14 days for any signs of delayed toxicity.

-

Body weights are recorded weekly.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Skin Irritation/Corrosion

This protocol is based on the principles of the OECD 404 guideline.

-

Objective: To assess the potential of 2-(Dimethylamino)acetamide to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are typically used for this assay.

-

Procedure:

-

Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

-

A small amount (e.g., 0.5 mL of the liquid) of 2-(Dimethylamino)acetamide is applied to a small area of the clipped skin.

-

The treated area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the dressing and any residual test substance are removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The severity of the skin reactions is scored according to a standardized scale. The mean scores for erythema and edema are calculated for each observation time.

Acute Inhalation Toxicity

This protocol is based on the principles of the OECD 403 guideline.

-

Objective: To determine the median lethal concentration (LC50) of 2-(Dimethylamino)acetamide when administered by inhalation.

-

Test Animals: Young adult rats of a single strain are used.

-

Procedure:

-

Animals are placed in a whole-body or nose-only inhalation chamber.

-

The test atmosphere is generated by vaporizing the liquid 2-(Dimethylamino)acetamide. The concentration of the vapor is carefully controlled and monitored.

-

Animals are exposed to the test atmosphere for a fixed period, typically 4 hours.

-

During and after exposure, animals are observed for signs of toxicity.

-

Following exposure, the animals are returned to their cages and observed for a period of 14 days.

-

Mortality is recorded, and body weights are measured at regular intervals.

-

-

Data Analysis: The LC50 is calculated using appropriate statistical methods, such as probit analysis.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling 2-(Dimethylamino)acetamide is crucial to minimize exposure and ensure laboratory safety.

Caption: A logical workflow for the safe handling of 2-(Dimethylamino)acetamide in a laboratory setting.

Engineering Controls

-

Work with 2-(Dimethylamino)acetamide should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][15]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][15][16]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for inhalation exposure, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[12]

Accidental Release and First Aid Measures

Accidental Release

-

Minor Spills:

-

Evacuate unnecessary personnel from the area.[17]

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., sand, vermiculite).[11]

-

Collect the absorbed material into a labeled container for hazardous waste disposal.[11]

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

Major Spills:

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][12]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][18] Keep away from heat, sparks, and open flames.[1]

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Waste disposal should be handled by a licensed professional waste disposal service.[15]

This guide is intended to provide essential safety and handling information. Always refer to the Safety Data Sheet (SDS) for the most current and detailed information before working with 2-(Dimethylamino)acetamide.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. criver.com [criver.com]

- 5. researchgate.net [researchgate.net]

- 6. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 7. researchgate.net [researchgate.net]

- 8. The Association Between Dimethylacetamide Exposure and Liver Toxicity: A Large Retrospective Analysis in Workers From Four European Factories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimethylacetamide-induced occupational toxic hepatitis with a short term recurrence: a rare case report - Gong - Journal of Thoracic Disease [jtd.amegroups.org]

- 10. researchgate.net [researchgate.net]

- 11. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]

- 12. Dimethylacetamide-induced Hepatic Injury in Vitro: Mechanism and Potential Preventive Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 16. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]

- 17. ecetoc.org [ecetoc.org]

- 18. gz-supplies.com [gz-supplies.com]

In-Depth Technical Guide to the Biological Activity of 2-(Dimethylamino)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(dimethylamino)acetamide scaffold is a versatile pharmacophore that has been incorporated into a diverse range of biologically active molecules. Its unique physicochemical properties, including its potential to modulate solubility and engage in various intermolecular interactions, have made it a valuable component in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological activities of 2-(dimethylamino)acetamide derivatives, with a focus on their anticonvulsant, antimicrobial, and kinase inhibitory properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative activity data and visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticonvulsant Activity

A significant body of research has highlighted the potential of 2-(dimethylamino)acetamide derivatives as potent anticonvulsant agents. Several studies have demonstrated their efficacy in well-established animal models of epilepsy, suggesting their potential for the treatment of various seizure types.

Quantitative Anticonvulsant Activity Data

The anticonvulsant efficacy of various 2-(dimethylamino)acetamide derivatives has been quantified in preclinical models. The following table summarizes the median effective dose (ED50) and other relevant metrics for representative compounds.

| Compound ID | Animal Model | Seizure Type | Administration Route | ED50 (mg/kg) | Neurotoxicity (mg/kg) | Reference |

| Milacemide | Mouse | Bicuculline-induced | Oral | 5.7 | >1000 | [1] |

| Compound 40 | Mouse | Maximal Electroshock (MES) | Oral | >10, <100 | Not specified | [2] |

| Compound 47 | Mouse | Maximal Electroshock (MES) | Oral | >10, <100 | Not specified | [2] |

| Compound 59 | Mouse | Maximal Electroshock (MES) | Oral | >10, <100 | Not specified | [2] |

| FPL 13950 | Mouse | Maximal Electroshock (MES) | Oral | Good efficacy (exact ED50 not specified) | High doses produced neural impairment | [3] |

| Compound 14 | Mouse | Maximal Electroshock (MES) | Intraperitoneal | 49.6 | Not specified | [4] |

| Compound 14 | Mouse | 6 Hz (32 mA) | Intraperitoneal | 31.3 | Not specified | [4] |

| Compound 14 | Mouse | scPTZ | Intraperitoneal | 67.4 | Not specified | [4] |

Experimental Protocols for Anticonvulsant Screening

The evaluation of anticonvulsant activity relies on standardized and reproducible experimental models. The following are detailed protocols for the most commonly employed assays.

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of efficacy against generalized tonic-clonic seizures.

Materials:

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

Animal restrainers

-

0.5% Tetracaine hydrochloride solution (topical anesthetic)

-

0.9% Saline solution

-

Test compound and vehicle control

-

Male CF-1 or C57BL/6 mice or Sprague-Dawley rats

Procedure:

-

Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal for accurate dosing.

-

Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., oral, intraperitoneal).

-

Anesthesia and Electrode Placement: At the time of peak effect of the drug, apply a drop of 0.5% tetracaine hydrochloride to the eyes of the restrained animal, followed by a drop of 0.9% saline to ensure good electrical contact. Place the corneal electrodes on the eyes.

-

Stimulation: Deliver an alternating current electrical stimulus. Typical parameters are 50 mA at 60 Hz for 0.2 seconds for mice and 150 mA at 60 Hz for 0.2 seconds for rats.

-

Observation: Immediately following the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase is absent.

-

Data Analysis: Calculate the percentage of animals protected in the drug-treated group compared to the vehicle control. The ED50 can be determined using probit analysis.

Objective: To evaluate the ability of a compound to prevent seizures induced by the GABA-A receptor antagonist pentylenetetrazole, a model for generalized myoclonic and absence seizures.

Materials:

-

Pentylenetetrazole (PTZ) solution

-

Test compound and vehicle control

-

Syringes and needles for injection

-

Observation chambers

-

Male C57BL/6 mice

Procedure:

-

Animal Preparation and Habituation: Acclimatize mice and place them individually in observation chambers for at least 3 minutes before injection.

-

Drug Administration: Administer the test compound or vehicle control.

-

PTZ Administration: At the time of peak drug effect, administer a subconvulsive dose of PTZ (typically 30-35 mg/kg for C57BL/6 mice) via intraperitoneal (IP) injection.[5]

-

Observation and Scoring: Immediately after PTZ injection, observe each mouse for 30 minutes for signs of seizures.[5] Score the seizure severity using a modified Racine scale.

-

Endpoint: The primary endpoint is the prevention of generalized clonic seizures.

-

Data Analysis: Determine the percentage of animals protected from seizures in the treated group versus the control group. Calculate the ED50.

Objective: To assess the efficacy of a compound against psychomotor seizures that are often resistant to standard antiepileptic drugs.

Materials:

-

Electroconvulsive shock apparatus with a 6 Hz stimulus setting

-

Corneal electrodes

-

Animal restrainers

-

0.5% Tetracaine hydrochloride solution

-

0.9% Saline solution

-

Test compound and vehicle control

-

Male CF-1 mice

Procedure:

-

Animal Preparation and Drug Administration: Follow the same initial steps as the MES test.

-

Stimulation: Apply a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus through corneal electrodes.[6] The current intensity can be varied (e.g., 22, 32, or 44 mA) to assess efficacy against different seizure severities.[7]

-

Observation: Observe the animal for characteristic seizure behaviors, which include a momentary stun, forelimb clonus, jaw clonus, and Straub tail.[6]

-

Endpoint: An animal is considered protected if it does not display the characteristic seizure behavior and resumes normal exploratory activity within 10 seconds.[7]

-

Data Analysis: Calculate the percentage of protected animals and determine the ED50 at each current intensity.

Proposed Mechanism of Anticonvulsant Action

While the precise mechanisms are still under investigation for many derivatives, a prevalent hypothesis for the anticonvulsant activity of some 2-aminoacetamide derivatives involves the modulation of voltage-gated sodium channels. By binding to these channels, the compounds may stabilize the inactivated state, thereby reducing the high-frequency neuronal firing characteristic of seizures. Some compounds may also interact with other targets within the central nervous system, contributing to their broad-spectrum anticonvulsant profile.

Caption: Proposed mechanism of anticonvulsant action for some 2-(Dimethylamino)acetamide derivatives.

Antimicrobial Activity

Derivatives of 2-(dimethylamino)acetamide have also been investigated for their potential as antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2b | E. coli | Close to positive control | [8] |

| 2b | S. typhi | Close to positive control | [8] |

| 2b | S. aureus | Close to positive control | [8] |

| 2b | B. subtilis | Lower than positive control | [8] |

| 2i | E. coli | Close to positive control | [8] |

| 2i | S. typhi | Equal to positive control | [8] |

| 2i | S. aureus | Close to positive control | [8] |

| 2i | B. subtilis | Equal to positive control | [8] |

| 5b | A. baumannii ATCC19606 | DIZ = 32.0 mm | [9] |

| 5b | P. aeruginosa ATCC27853 | DIZ = 23.5 mm | [9] |

| 5b | P. aeruginosa ATCC29260 | DIZ = 24.5 mm | [9] |

| 5d | S. aureus ATCC6538p | DIZ = 23.5 mm | [9] |

| 2s | Fusarium solani | 125 | [10] |

| 2u | Fusarium solani | 125 | [10] |

DIZ = Diameter of Inhibition Zone

Experimental Protocols for Antimicrobial Screening

Objective: To qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial cultures

-

Sterile cork borer or pipette tips

-

Test compound solutions at known concentrations

-

Positive control (e.g., a standard antibiotic) and negative control (solvent)

-

Incubator

Procedure:

-

Media Preparation: Prepare MHA according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth of 4 mm.[11]

-

Inoculation: Inoculate the surface of the MHA plates by spreading a standardized microbial inoculum over the entire agar surface.[11]

-

Well Creation: Aseptically punch holes with a diameter of 6 to 8 mm in the inoculated agar using a sterile cork borer.[11]

-

Compound Application: Add a defined volume (20–100 µL) of the test compound solution, positive control, and negative control into separate wells.[11]

-

Incubation: Incubate the plates under suitable conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Objective: To quantitatively determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.